3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one
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Overview
Description
3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling with the pyridinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities with 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one and have similar applications in medicinal chemistry and drug development.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for selective enzyme inhibition. This makes it a valuable compound for the development of targeted therapies and for studying specific biochemical pathways .
Properties
IUPAC Name |
3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-9-20(22(28)26(16)2)23(29)27-12-10-18(11-13-27)21-19(15-24-25-21)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPCHBHNBPHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)N2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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